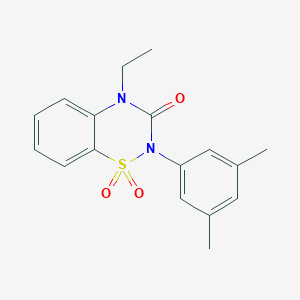

2-(3,5-dimethylphenyl)-4-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a complex organic molecule. It appears to contain a benzothiadiazine core, which is a type of heterocyclic compound . The benzothiadiazine core is substituted with a 3,5-dimethylphenyl group and an ethyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, novel chiral selectors based on cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate) were regioselectively synthesized by carbonate aminolysis and isocyanate chemistry .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. Dioxaborolanes serve as essential reagents in SM coupling due to their stability, mild reaction conditions, and compatibility with various functional groups . In this process:

Chiral Chromatography Stationary Phases

3,5-Dimethylphenyl isocyanate: , a derivative of our compound, has applications in chiral chromatography. It links with oligosaccharides and cyclodextrins to create effective stationary phases for enantioselective separations .

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is the κ-opioid receptor (KOR) . The KOR is a type of opioid receptor that binds to endogenous opioid peptides like dynorphin .

Mode of Action

The compound acts as a selective antagonist of the KOR . This means it binds to the KOR and blocks its activation, preventing the biological effects typically induced by the receptor’s natural ligands .

Biochemical Pathways

By blocking the KOR, the compound can affect various biochemical pathways. The KOR is involved in pain perception, consciousness, motor control, and mood . Therefore, antagonizing this receptor can have wide-ranging effects on these physiological processes .

Pharmacokinetics

The compound has a bioavailability of 25% when taken orally . It has a relatively long elimination half-life of 30 to 40 hours , which means it stays in the body for a significant period before being metabolized and excreted . These properties influence the compound’s bioavailability and determine the dosage and frequency of administration .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its antagonistic activity at the KOR. By blocking this receptor, the compound can modulate the physiological processes controlled by the KOR, potentially leading to changes in pain perception, consciousness, motor control, and mood .

properties

IUPAC Name |

2-(3,5-dimethylphenyl)-4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-4-18-15-7-5-6-8-16(15)23(21,22)19(17(18)20)14-10-12(2)9-13(3)11-14/h5-11H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPHDPABNBUSLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC(=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dimethylphenyl)-4-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6521846.png)

![methyl 3-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6521859.png)

![methyl 2,4-dioxo-3-(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6521861.png)

![methyl 3-(5-{[3-(morpholin-4-yl)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6521864.png)

![methyl 3-(5-{[3-(4-methylpiperidin-1-yl)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6521867.png)

![methyl 2,4-dioxo-3-(5-{[3-(piperidin-1-yl)propyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6521873.png)

![N-[(2-chlorophenyl)methyl]-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B6521884.png)

![3-{5-[4-(3-methoxyphenyl)piperazin-1-yl]-5-oxopentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6521886.png)

![5-(hydroxymethyl)-N-(2-methoxyphenyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B6521894.png)

![N-(2,5-dichlorophenyl)-5-(hydroxymethyl)-2-imino-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B6521898.png)

![N3-cyclopentyl-N8-{3-[ethyl(phenyl)amino]propyl}-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B6521910.png)

![3-(3-chlorophenyl)-1-sulfanylidene-4-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B6521911.png)

![4-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B6521921.png)

![2-(3,5-dimethoxyphenyl)-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6521935.png)